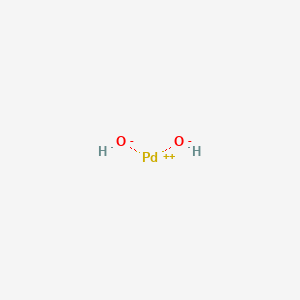

Palladium(2+);dihydroxide

Description

Properties

IUPAC Name |

palladium(2+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Pd/h2*1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJCBFBQEVOTOW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12135-22-7 | |

| Record name | Palladium dihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12135-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Synthesis of Palladium(II) Hydroxide from Palladium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Palladium(II) hydroxide (Pd(OH)₂) from palladium(II) chloride (PdCl₂). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication in a laboratory setting.

Introduction

Palladium(II) hydroxide is a crucial precursor and catalyst in various chemical transformations, particularly in organic synthesis and the development of pharmaceuticals.[1][2] It is often used in hydrogenation and dehydrogenation reactions, serving as a precursor for the widely used Pearlman's catalyst (palladium hydroxide on carbon).[1][2] The synthesis of Pd(OH)₂ from the common starting material, palladium(II) chloride, is a fundamental procedure in palladium chemistry. This guide details the prevalent method of precipitation by hydrolysis, offering a clear and reproducible protocol.

Chemical Reaction and Stoichiometry

The synthesis of Palladium(II) hydroxide from palladium chloride proceeds via a precipitation reaction upon the addition of a base. The overall chemical equation is as follows:

PdCl₂ + 2 NaOH → Pd(OH)₂↓ + 2 NaCl

In this reaction, an aqueous solution of palladium chloride is treated with a hydroxide source, typically sodium hydroxide (NaOH), to yield a precipitate of palladium(II) hydroxide.[1] The reaction is driven by the low solubility of Pd(OH)₂ in water.

Experimental Protocols

Two primary methods are presented for the synthesis of Palladium(II) hydroxide. Method 1 describes a direct precipitation from a palladium chloride solution. Method 2 outlines a procedure starting from palladium powder, which is first converted to palladium chloride in situ.

Method 1: Direct Precipitation from Palladium(II) Chloride

This method involves the direct neutralization of a palladium chloride solution with a base to precipitate palladium(II) hydroxide.[3][4]

3.1.1. Materials and Reagents

| Reagent | Formula | Concentration/Purity |

| Palladium(II) Chloride | PdCl₂ | Anhydrous |

| Hydrochloric Acid | HCl | Concentrated (37%) |

| Sodium Hydroxide | NaOH | 1.0 mol/L solution |

| Deionized Water | H₂O | High purity |

3.1.2. Step-by-Step Procedure

-

Dissolution of Palladium(II) Chloride: Dissolve 1.68 g of palladium chloride in a minimal amount of concentrated hydrochloric acid.[3] This is necessary as PdCl₂ has limited solubility in water alone.[5] The acid facilitates the formation of the soluble tetrachloropalladate(II) complex ([PdCl₄]²⁻).

-

Precipitation: Neutralize the resulting acidic palladium chloride solution by slowly adding a 1.0 mol/L sodium hydroxide solution while stirring continuously.[3] The formation of a pale yellow to dark brown precipitate of palladium(II) hydroxide will be observed.[3]

-

Washing: Collect the precipitate by filtration using a suitable funnel (e.g., Büchner or sand core). Wash the precipitate thoroughly with deionized water.[3]

-

Purity Check: Continue washing the precipitate until the filtrate is free of chloride ions. This can be tested by adding a few drops of silver nitrate solution to the filtrate; the absence of a white precipitate (AgCl) indicates that the washing is complete.

-

Drying: Dry the resulting palladium(II) hydroxide product. The moisture content of the final product can range from 1% to 15%.[3]

Method 2: Synthesis from Palladium Powder via in situ Chloride Formation

This method is suitable when starting from elemental palladium. The palladium is first oxidized and dissolved in aqua regia to form a palladium chloride solution, which is then precipitated.[3]

3.2.1. Materials and Reagents

| Reagent | Formula | Concentration/Purity |

| Palladium Powder | Pd | High purity |

| Aqua Regia | HNO₃ + 3HCl | Freshly prepared |

| Hydrochloric Acid | HCl | Concentrated (37%) |

| Sodium Hydroxide | NaOH | 30% solution |

| Deionized Water | H₂O | High purity |

3.2.2. Step-by-Step Procedure

-

Dissolution of Palladium Powder: In a beaker, carefully add 200 mL of aqua regia in batches to 10.00 g (94.0 mmol) of palladium powder.[3] Cover the beaker with a watch glass and heat the mixture at 115°C for 1 hour to dissolve the palladium.

-

Removal of Nitrogen Oxides: Remove the watch glass and continue heating. Add 10 mL of 37% hydrochloric acid to facilitate the removal of nitrogen oxides.[3] Maintain the liquid level at approximately 20 mL by adding distilled water as needed to prevent precipitation of palladium compounds.[3]

-

Completion of Dissolution: Cease heating when no more yellow-brown gas is evolved.[3]

-

Precipitation: After the reaction is complete, concentrate the solution to about 10 mL by boiling. Add 20 mL of 30% sodium hydroxide solution and stir well to precipitate the palladium(II) hydroxide.[3]

-

Washing and Drying: Filter the mixture using a sand core funnel and wash the residue several times with distilled water.[3] Dry the collected solid to obtain palladium(II) hydroxide crystals.[3]

Data Presentation

The following table summarizes the key quantitative parameters for the described synthetic methods.

| Parameter | Method 1 | Method 2 |

| Starting Material | Palladium(II) Chloride | Palladium Powder |

| Mass of Starting Material | 1.68 g | 10.00 g |

| Base Used | 1.0 mol/L NaOH | 30% NaOH |

| Volume of Base | As required for neutralization | 20 mL |

| Reaction Temperature | Room Temperature | 115°C (dissolution) |

| Product Appearance | Pale yellow to dark brown powder | Crystals |

Visualizations

The following diagrams illustrate the chemical reaction pathway and the general experimental workflow for the synthesis of Palladium(II) hydroxide from palladium chloride.

Caption: Chemical reaction for the synthesis of Palladium(II) hydroxide.

Caption: General experimental workflow for Pd(OH)₂ synthesis.

Safety Precautions

Palladium compounds may be sensitizing agents and can cause allergic reactions.[1] It is essential to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of Palladium(II) hydroxide from palladium chloride. By following the outlined experimental protocols and adhering to the safety precautions, researchers can reliably prepare this important palladium compound for use in a variety of catalytic and synthetic applications. The provided tables and diagrams serve to clarify the quantitative aspects and procedural flow of the synthesis.

References

An In-depth Technical Guide on the Structural Characteristics of Anhydrous Palladium(II) Hydroxide and Its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the crystal structure of anhydrous Palladium(II) hydroxide (Pd(OH)₂). A thorough review of the existing scientific literature reveals that a definitive, experimentally determined crystal structure for anhydrous Pd(OH)₂ has not been reported. The compound is typically encountered as a hydrated, amorphous precipitate that is thermally unstable. This document provides a comprehensive overview of the available structural data, focusing on its stable anhydrous counterpart, Palladium(II) oxide (PdO), and discusses the synthesis and thermal behavior of palladium hydroxide. This information is critical for researchers utilizing palladium compounds in catalysis, materials science, and pharmaceutical development.

The Quest for the Crystal Structure of Anhydrous Palladium(II) Hydroxide: An Unresolved Challenge

Despite its stoichiometric simplicity, a solved crystal structure for pure, anhydrous Palladium(II) hydroxide is conspicuously absent from crystallographic databases and peer-reviewed literature. This is primarily due to the compound's inherent thermal instability. When heated, hydrated palladium hydroxide readily loses water to form the more stable Palladium(II) oxide (PdO).[1][2] The product of typical aqueous precipitation reactions is a hydrated and often amorphous form of palladium hydroxide, which has resisted crystallization in its anhydrous state.[1][3]

While the exact nature of the precipitated material is sometimes debated—whether it is a true hydroxide (Pd(OH)₂) or a hydrated oxide (PdO·H₂O)—its amorphous character and tendency to convert to PdO upon drying are consistently observed.[4] Studies on polynuclear palladium(II) hydroxo complexes formed in aqueous solutions suggest that the fundamental building block is a square planar PdO₄ unit. These units are believed to link via oxygen bridges to form filament-like structures in solution.[5]

Palladium(II) Oxide: The Stable Anhydrous Analogue

In the absence of a crystal structure for anhydrous Pd(OH)₂, the structure of its decomposition product, Palladium(II) oxide (PdO), provides the most relevant crystallographic insights. PdO is a well-characterized, stable compound.[6]

The crystal structure of PdO is tetragonal , belonging to the space group P4₂/mmc.[6][7] In this structure, the palladium atoms exhibit a square planar coordination geometry, which is characteristic for a d⁸ metal ion like Pd(II). Each palladium atom is bonded to four oxygen atoms. Conversely, each oxygen atom is coordinated to four palladium atoms in a tetrahedral geometry.[7][8]

Crystallographic Data for Palladium(II) Oxide

The quantitative crystallographic data for anhydrous Palladium(II) oxide is summarized in the table below. This data is essential for researchers working with palladium catalysts, as PdO is often the actual state of the material under high-temperature reaction conditions.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [6][7] |

| Space Group | P4₂/mmc (No. 131) | [6][7] |

| Lattice Parameters | a = 3.044 Å, c = 5.328 Å | [6] |

| α = β = γ = 90° | [7] | |

| Unit Cell Volume | 50.08 ų | [7] |

| Coordination Geometry | Pd²⁺: Square Planar (to 4 O²⁻) | [7][8] |

| O²⁻: Tetrahedral (to 4 Pd²⁺) | [8] | |

| Pd-O Bond Length | 2.03 Å | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of palladium hydroxide and its thermal conversion to palladium oxide are crucial for reproducible research. The following protocols are based on established methods reported in the literature.

Synthesis of Hydrated Palladium(II) Hydroxide

Hydrated palladium hydroxide is typically prepared by precipitation from an aqueous solution of a palladium(II) salt by adding a base.

Method 1: From Palladium(II) Chloride [1]

-

Dissolution: Dissolve Palladium(II) chloride (PdCl₂) in a minimal amount of hydrochloric acid (HCl).

-

Neutralization: Neutralize the resulting acidic solution with a 1.0 M sodium hydroxide (NaOH) solution. The addition of NaOH will cause the precipitation of palladium hydroxide.

-

Washing: The precipitate is then washed thoroughly with deionized water. This step is critical to remove any residual chloride ions, which can be detrimental to catalytic activity. Washing should be repeated until a test with silver nitrate (AgNO₃) on the supernatant shows no formation of AgCl precipitate.

-

Drying: The resulting solid is typically a hydrated, dark brown powder.[3] Drying at elevated temperatures will initiate decomposition to PdO.

Method 2: From Palladium Metal [1]

-

Dissolution: Dissolve palladium powder in aqua regia (a mixture of nitric acid and hydrochloric acid) with gentle heating.

-

Denitration: After the palladium is fully dissolved, continue heating and add portions of 37% HCl to facilitate the removal of nitrogen oxides.

-

Precipitation: Once the evolution of yellowish-brown gas ceases, concentrate the solution by boiling and then add a 30% NaOH solution to precipitate palladium hydroxide.

-

Washing and Drying: Filter the precipitate and wash it extensively with distilled water as described in Method 1. The product can then be dried under mild conditions (e.g., in a desiccator) to yield hydrated palladium hydroxide.

Thermal Decomposition to Anhydrous Palladium(II) Oxide

The conversion of the hydrated palladium hydroxide precipitate to anhydrous PdO is achieved through calcination.

-

Heating: Place the washed and filtered palladium hydroxide precipitate in a crucible.

-

Calcination: Heat the crucible in a furnace. The temperature and duration will influence the crystallinity and particle size of the resulting PdO. Heating palladium metal in air to 800 °C will also produce a layer of PdO.[9] The decomposition of the hydroxide to the oxide begins at lower temperatures.[1] Above approximately 900 °C, PdO will decompose back to palladium metal and oxygen gas.[6]

Experimental and Logical Workflow Diagram

The following diagram illustrates the typical workflow for the synthesis and characterization of palladium hydroxide and its conversion to palladium oxide, which is often the true subject of structural analysis.

Caption: Synthesis and Characterization Workflow for Pd(OH)₂ and PdO.

Conclusion

For professionals in research and drug development, understanding the precise nature of palladium-based materials is paramount. While a definitive crystal structure for anhydrous Palladium(II) hydroxide remains elusive due to its thermal instability, a robust body of knowledge exists for its stable, crystalline decomposition product, Palladium(II) oxide. The tetragonal structure of PdO, with its square-planar palladium coordination, serves as the critical reference point for structural considerations. The experimental protocols provided herein offer a standardized approach to the synthesis of these materials, ensuring that researchers can reliably produce and characterize the palladium species relevant to their work. Future research may yet yield a method to crystallize and structurally define anhydrous Pd(OH)₂, but for current applications, the focus remains on the well-characterized oxide.

References

- 1. guidechem.com [guidechem.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. guidechem.com [guidechem.com]

- 4. Palladium(II) oxide hydrate | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Palladium(II) oxide - Wikipedia [en.wikipedia.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Palladium Oxide (PdO) [globalsino.com]

- 9. Palladium - Wikipedia [en.wikipedia.org]

A Technical Guide to the Mechanism of Action of Pearlman's Catalyst in Hydrogenation

Executive Summary: Pearlman's catalyst, nominally palladium(II) hydroxide on activated carbon (Pd(OH)₂/C), is a highly efficient and widely utilized catalyst in the pharmaceutical and fine chemical industries for hydrogenation, hydrogenolysis, and debenzylation reactions.[1][2] A key advantage is its non-pyrophoric nature, enhancing laboratory safety.[2] Contrary to its common formulation, advanced spectroscopic and microscopic analyses have revealed that Pearlman's catalyst is not a simple stoichiometric hydroxide. Instead, it possesses a more complex core-shell structure, best described as nano-particulate hydrous palladium oxide on a carbon support, capped by a monolayer of hydroxyl groups and water molecules (C/PdO/OH/H₂O).[2][3][4] This guide delineates the current understanding of its structure and the subsequent mechanism of action, where it functions as a pre-catalyst, generating the active Pd(0) species in situ to perform the catalytic hydrogenation cycle.

The True Structure of Pearlman's Catalyst

While conventionally referred to as Pd(OH)₂/C, extensive characterization has led to a revised structural model. Studies using techniques like X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) show that the catalyst consists primarily of poorly crystalline, nano-particulate palladium(II) oxide (PdO) as a core.[2][4] This PdO core is supported on high-surface-area activated carbon and is capped with a surface layer of hydroxyl (-OH) groups, which are hydrogen-bonded to several layers of water.[2][3] This intricate structure is more accurately represented as C/PdO/OH/H₂O.[4] Furthermore, analysis reveals that a minor fraction of the palladium exists in its reduced, metallic state (Pd(0)) even in the catalyst's nascent form.[2][3] This refined understanding is crucial for explaining its behavior as a pre-catalyst.

Mechanism of Action in Catalytic Hydrogenation

The catalytic activity of Pearlman's catalyst in hydrogenation is not derived directly from the palladium hydroxide or oxide species but from the metallic palladium (Pd(0)) nanoparticles that are generated during the reaction.[5] The process can be understood in two main stages: pre-catalyst activation and the catalytic hydrogenation cycle.

2.1. Pre-catalyst Activation The C/PdO/OH/H₂O structure serves as a stable and convenient source for the active catalyst. Under a hydrogen atmosphere, the Pd(II) species on the support are reduced in situ to form highly active, nano-sized Pd(0) particles. This activation step is fundamental to initiating the hydrogenation process.

2.2. The Heterogeneous Catalytic Cycle Once the active Pd(0) sites are formed, hydrogenation proceeds via a well-established mechanism, often described by the Horiuti-Polanyi model, which involves the following key steps:[6][7]

-

Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the Pd(0) nanoparticles and dissociates into reactive hydrogen atoms, forming surface hydrides (Pd-H).[7]

-

Substrate Adsorption: The unsaturated substrate (e.g., an alkene or alkyne) adsorbs onto the catalyst surface through its π-system, bringing it into close proximity with the surface hydrides.[6][7]

-

Stepwise Hydrogen Transfer: The reaction proceeds through the sequential (or sometimes concerted) transfer of two hydrogen atoms from the catalyst surface to the adsorbed substrate. This typically occurs on one face of the molecule, leading to syn-addition of hydrogen.[6]

-

Product Desorption: Once saturated, the product molecule has a weaker affinity for the catalyst surface and desorbs, regenerating the active site for the next catalytic cycle.[6]

Some studies have also suggested that for certain reactions, the mechanism may involve the leaching of palladium species into the solution, which then act as a homogeneous catalyst before potentially re-depositing onto the carbon support.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 3. The fine structure of Pearlman's catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Evolving Role of Palladium(II) Hydroxide in Carbon-Carbon Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) hydroxide, particularly in its commercially available form as Pearlman's catalyst (Pd(OH)₂/C), has emerged as a highly versatile and efficient catalyst in modern organic synthesis. Its application in carbon-carbon (C-C) bond formation reactions is of significant interest to the pharmaceutical and fine chemical industries due to its high activity, functional group tolerance, and operational simplicity. This technical guide provides an in-depth overview of the catalytic activity of Pd(OH)₂ in key C-C coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Fukuyama couplings.

Introduction to Palladium(II) Hydroxide as a Catalyst Precursor

Palladium(II) hydroxide on carbon, commonly known as Pearlman's catalyst, is a cornerstone of palladium catalysis. While nominally represented as Pd(OH)₂, its structure is more complex, consisting of nano-particulate hydrous palladium oxide with a surface layer of hydroxyl groups.[1][2] This unique structure contributes to its distinct catalytic properties compared to other palladium sources like Pd/C. A key feature of Pd(OH)₂/C is its role as a precatalyst, which, under appropriate reaction conditions, is reduced in situ to the catalytically active Pd(0) species.[3][4] This in situ generation of the active catalyst is a critical step that initiates the catalytic cycle for C-C bond formation.

Activation of the Pd(OH)₂ Precatalyst

The conversion of the Pd(II) precatalyst to the active Pd(0) catalyst is a fundamental step in C-C coupling reactions.[5][6] In the context of reactions utilizing organometallic reagents such as organozinc compounds in the Fukuyama coupling, the reducing agent can be the organometallic reagent itself or zinc dust.[3][4] For other coupling reactions, the reduction can be facilitated by various components in the reaction mixture, including amines, phosphine ligands, or solvents like alcohols.[1][6] The general activation process involves the reduction of the Pd(II) species on the carbon support to generate highly dispersed and catalytically active Pd(0) nanoparticles.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System | MDPI [mdpi.com]

- 4. Fukuyama coupling - Wikipedia [en.wikipedia.org]

- 5. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]

- 6. Yoneda Labs [yonedalabs.com]

Unraveling the Oxidation State of Palladium in Pearlman's Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Insight: Beyond the Dihydroxide Formulation

Pearlman's catalyst, conventionally denoted as palladium(II) hydroxide on carbon (Pd(OH)₂/C), is a cornerstone catalytic system in organic synthesis, prized for its efficacy in hydrogenation and carbon-carbon bond-forming reactions.[1][2][3][4][5][6] However, extensive surface characterization studies have revealed a more complex and nuanced structure than the simple dihydroxide formulation suggests. This guide delves into the true nature of the palladium species present in this versatile catalyst, providing a detailed understanding of its oxidative state, which is critical for comprehending its reactivity and optimizing its performance in catalytic applications.

Contrary to its common representation, Pearlman's catalyst is more accurately described as a core-shell structure consisting of palladium(II) oxide (PdO) nanoparticles supported on carbon, with a surface layer of hydroxyl groups and adsorbed water molecules.[1][2][7][8][9] This can be more precisely formulated as C/PdO/OH/H₂O.[1][2][7][8][9] Furthermore, a significant finding is the presence of a minor but crucial fraction of metallic palladium, Pd(0), within the catalyst.[1][7][8]

Quantitative Analysis of Palladium Oxidation States

The distribution of palladium oxidation states on the surface of Pearlman's catalyst has been quantified using X-ray Photoelectron Spectroscopy (XPS). The analysis reveals a clear predominance of Pd(II) species, with a smaller, yet significant, portion of Pd(0).

| Palladium Species | Oxidation State | Abundance (%) | Binding Energy Range (eV) for Pd 3d |

| Palladium(II) species (PdO, Pd(OH)₂) | +2 | 83 - 87% | 336 - 337 |

| Reduced Palladium | 0 | 13 - 17% | 335.3 - 335.7 |

Table 1: Summary of quantitative XPS data on the oxidation states of palladium in Pearlman's catalyst. The data indicates that the majority of palladium exists in the +2 oxidation state, with a notable fraction of metallic palladium.[1]

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)

The determination of the palladium oxidation states in Pearlman's catalyst is primarily achieved through XPS, a surface-sensitive quantitative spectroscopic technique.

Methodology:

-

Sample Preparation: A sample of the dried Pearlman's catalyst is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. The UHV environment is crucial to prevent surface contamination.

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα radiation). The X-rays have sufficient energy to eject core-level electrons from the atoms in the sample.

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer. The binding energy of the electrons can then be calculated using the equation: BE = hν - KE - Φ, where BE is the binding energy, hν is the energy of the X-ray photons, KE is the kinetic energy of the photoelectron, and Φ is the work function of the spectrometer.

-

Spectral Analysis: The resulting XPS spectrum is a plot of the number of detected electrons versus their binding energy. The peaks in the spectrum correspond to the different elements and their respective chemical states present on the catalyst surface.

-

Peak Fitting and Quantification: The high-resolution spectrum of the Pd 3d region is of particular interest. This region typically shows two spin-orbit split components, Pd 3d₅/₂ and Pd 3d₃/₂. Deconvolution of these peaks using Gaussian/Lorentzian line shapes allows for the identification and quantification of the different palladium species. The binding energy of the peaks for Pd(II) species is higher than that for metallic Pd(0). The relative areas of the fitted peaks are used to determine the percentage of each oxidation state.[1]

Visualizing the Structure and Analysis of Pearlman's Catalyst

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The understanding of Pearlman's catalyst has evolved from a simple palladium(II) hydroxide on carbon to a more intricate core-shell structure of C/PdO/OH/H₂O, which also contains a minor but catalytically significant fraction of metallic palladium (Pd(0)). This detailed knowledge, derived from advanced surface characterization techniques like XPS, is paramount for researchers and professionals in drug development and chemical synthesis. It allows for a more rational approach to catalyst selection, reaction optimization, and the development of new, more efficient catalytic processes. The dual presence of both oxidized and reduced palladium species likely contributes to the catalyst's broad applicability and high activity in a variety of chemical transformations.

References

- 1. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 2. [PDF] The fine structure of Pearlman's catalyst. | Semantic Scholar [semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Kaili102. Palladium hydroxide (Pd (OH) 2/C)Carrier catalysts_Carrier catalysts_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The fine structure of Pearlman's catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. The fine structure of Pearlman's catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Apparent Insolubility: A Technical Guide to the Use of Palladium(II) Hydroxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palladium(II) hydroxide (Pd(OH)₂), a cornerstone catalyst in organic synthesis, presents a seeming paradox: its pronounced insolubility in water and common organic solvents, yet its widespread and effective use in a multitude of organic reactions. This technical guide elucidates this contradiction, providing an in-depth exploration of the functional "solubility" of Pd(OH)₂. It moves beyond the classical definition of solubility to detail the in-situ generation of catalytically active, soluble palladium species, which are the true workhorses in transformative chemical reactions. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering a practical understanding of how to leverage this invaluable reagent despite its inherent insolubility.

The Nature of Palladium(II) Hydroxide: Beyond Simple Dissolution

At its core, Palladium(II) hydroxide is a stable inorganic compound that is unequivocally reported as insoluble in all common organic solvents.[1] This inherent lack of solubility means that traditional quantitative measures, such as grams per liter (g/L) or moles per liter (mol/L), are not applicable in the conventional sense. The utility of Pd(OH)₂ in organic synthesis, therefore, does not stem from its direct dissolution. Instead, it serves as a robust and convenient precatalyst.

Often employed as Pearlman's catalyst—Palladium(II) hydroxide on a carbon support (Pd(OH)₂/C)—the solid material acts as a reservoir for palladium.[1][2] Under reaction conditions, typically in the presence of reactants, ligands, or reducing agents, soluble palladium species are generated in situ. These species, often in the Pd(0) oxidation state, are the true catalysts that participate in the desired chemical transformations.[3][4][5][6][7]

Recent studies on the fine structure of Pearlman's catalyst suggest it is more accurately described as nano-particulate hydrous palladium oxide on carbon, with a core-shell structure.[8][9] This structure is crucial for its reactivity and the generation of active catalytic species.

Quantitative Data: A Paradigm Shift from Solubility to Activity

Given the insoluble nature of pure Pd(OH)₂, a table of quantitative solubility data in various organic solvents would be misleading. Instead, it is more instructive to consider the conditions under which Pd(OH)₂ is effectively utilized, implying the generation of sufficient concentrations of active, soluble palladium for catalysis to occur. The following table summarizes key applications and the typical organic solvents in which Pd(OH)₂/C is suspended to facilitate these reactions.

| Application | Typical Organic Solvents | Comments |

| Hydrogenation/Hydrogenolysis | Ethanol, Methanol, Ethyl acetate, Dichloromethane | Pd(OH)₂/C is suspended in the solvent. The reaction occurs on the surface of the catalyst where H₂ is activated.[10] |

| Suzuki-Miyaura Coupling | Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane, Toluene | An active Pd(0) species is generated in situ, which is soluble in the organic solvent and drives the catalytic cycle.[11][12][13] |

| Sonogashira Coupling | Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) | Similar to Suzuki coupling, a soluble Pd(0) complex is formed in the reaction mixture.[11][12][13] |

| Heck Reaction | Dimethylformamide (DMF), Acetonitrile, N-Methyl-2-pyrrolidone (NMP) | The insoluble precatalyst gives rise to a soluble Pd(0) catalyst that participates in the reaction. |

| Fukuyama Coupling | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Pd(OH)₂/C has been shown to be a highly active catalyst for this transformation.[11][12][13] |

Experimental Protocols: From Precatalyst to Active Species

The effective use of Palladium(II) hydroxide in organic synthesis hinges on the successful generation of the active catalyst in the reaction medium. Below are generalized experimental protocols for utilizing Pd(OH)₂/C in common cross-coupling reactions.

General Protocol for a Suzuki-Miyaura Coupling Reaction using Pd(OH)₂/C

This protocol outlines a typical procedure for the cross-coupling of an aryl halide with a boronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

Boronic acid (1.2 mmol)

-

Palladium(II) hydroxide on carbon (e.g., 20 wt% Pd, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

-

Anhydrous organic solvent (e.g., DMF, Dioxane, Toluene, 5-10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide, boronic acid, base, and Pd(OH)₂/C.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the anhydrous organic solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the carbon-supported catalyst.

-

Wash the celite pad with additional solvent.

-

Combine the organic filtrates and proceed with standard aqueous work-up and purification.

Protocol for Measuring the Solubility of Sparingly Soluble Inorganic Compounds in Organic Solvents

While direct quantitative data for Pd(OH)₂ is unavailable, the following gravimetric method can be adapted to estimate the solubility of other sparingly soluble inorganic compounds in organic solvents.

Materials:

-

Inorganic compound of interest

-

Anhydrous organic solvent

-

Thermostated shaker or stirring plate

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed vials

Procedure:

-

Add an excess amount of the finely powdered inorganic compound to a known volume of the organic solvent in a sealed vial.

-

Place the vial in a thermostated shaker or on a stirring plate at a constant temperature to allow the system to reach equilibrium (this may take 24-72 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter into a pre-weighed vial. This step is crucial to ensure no solid particles are transferred.

-

Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature that will not decompose the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial.

-

The solubility can then be expressed in g/L or mol/L.

Visualizing the Mechanism: From Insoluble Precursor to Catalytic Cycle

The true "solubility" of Palladium(II) hydroxide in the context of organic reactions is best understood by visualizing the catalytic cycles it initiates. The following diagrams, rendered in DOT language, illustrate the generation of the active Pd(0) species and its participation in the Suzuki-Miyaura coupling reaction.

Caption: From Insoluble Precursor to Active Catalyst.

The above workflow illustrates the initial in-situ reduction of the insoluble Palladium(II) hydroxide on carbon to a soluble Pd(0) species. This active catalyst then enters the main catalytic cycle, in this case, the Suzuki-Miyaura coupling.

Caption: The Suzuki-Miyaura Catalytic Cycle.

This diagram details the key steps of the Suzuki-Miyaura cross-coupling reaction, which is initiated by the soluble Pd(0) catalyst. The cycle involves oxidative addition, transmetalation, and reductive elimination to form the carbon-carbon bond and regenerate the active catalyst.

Conclusion

The utility of Palladium(II) hydroxide in organic synthesis is a testament to the importance of understanding the dynamic nature of catalytic processes. While technically insoluble, its role as a precatalyst allows for the controlled generation of active, soluble palladium species that drive a wide array of powerful chemical transformations. For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of this "functional solubility" is paramount for the effective design, optimization, and execution of palladium-catalyzed reactions. This guide provides the foundational knowledge to harness the full potential of this indispensable reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium hydroxide, Pd 20% on carbon, nominally 50% water, Pearlman's Catalyst 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. fiveable.me [fiveable.me]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. jmcct.com [jmcct.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] The fine structure of Pearlman's catalyst. | Semantic Scholar [semanticscholar.org]

- 10. repository.arizona.edu [repository.arizona.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pd(OH)2/C (Pearlman's catalyst): a highly active catalyst for Fukuyama, Sonogashira, and Suzuki coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Palladium(II) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of Palladium(II) hydroxide, Pd(OH)₂. This information is critical for professionals in catalysis, materials science, and pharmaceutical development where palladium compounds are frequently used as precursors or catalysts. Understanding the thermal behavior of Pd(OH)₂ is essential for controlling the synthesis of palladium-based materials, such as palladium(II) oxide (PdO) and metallic palladium (Pd) nanoparticles, and for defining the operational limits of catalysts in high-temperature applications.

Thermal Decomposition Pathway of Palladium(II) Hydroxide

Palladium(II) hydroxide is a dark brown to black solid that is relatively stable under ambient conditions.[1] However, upon heating, it undergoes a well-defined, two-step decomposition process. The stability and decomposition temperatures can be influenced by factors such as heating rate, atmosphere, and the physical properties of the material (e.g., particle size and crystallinity).

Step 1: Dehydration to Palladium(II) Oxide (PdO)

The initial stage of decomposition involves the loss of water (dehydration) to form palladium(II) oxide (PdO). This endothermic process is the primary transformation of palladium(II) hydroxide upon heating.

Pd(OH)₂ (s) → PdO (s) + H₂O (g)

This reaction typically begins at temperatures around 200 °C, with significant mass loss observed in thermogravimetric analysis (TGA) below 260 °C.[2] Some studies have also suggested that in the presence of water vapor, the reverse reaction can occur, with PdO reacting with water to form Pd(OH)₂, particularly at temperatures below 450 °C.[3] The resulting product, palladium(II) oxide, is a greenish-black powder.[4]

Step 2: Decomposition of Palladium(II) Oxide to Metallic Palladium (Pd)

Palladium(II) oxide is stable over a wide temperature range but will decompose into metallic palladium and oxygen gas at higher temperatures.[5] This decomposition is a critical step in the preparation of metallic palladium catalysts from hydroxide precursors.

2 PdO (s) → 2 Pd (s) + O₂ (g)

The decomposition temperature of PdO is generally reported to be above 800 °C, with some sources citing a range of 750-900 °C.[4][5][6] The exact temperature can vary depending on the atmosphere and the properties of the PdO film or powder.[7]

The logical flow of the decomposition is illustrated in the diagram below.

Quantitative Thermal Analysis Data

The following table summarizes quantitative data related to the thermal decomposition of Palladium(II) hydroxide and its subsequent product, Palladium(II) oxide. The data is compiled from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.

| Stage | Reaction | Temperature Range (°C) | Technique | Key Findings | Reference |

| 1 | Pd(OH)₂ → PdO + H₂O | < 260 | TGA | Mass loss due to dehydration of Pd(OH)₂ on a carbon support. | [2] |

| 2 | PdO → Pd + ½ O₂ | > 900 | - | PdO reverts to palladium metal and oxygen gas above this temperature. | [5] |

| 2 | PdO → Pd + ½ O₂ | ~ 800 | - | PdO layer forms on metallic palladium when heated to 800°C and decomposes above this. | [6][8] |

| 2 | PdO → Pd + ½ O₂ | 700 - 800+ | In-situ XRD | Decomposition of PdO to Pd in an inert (He) atmosphere occurs above 700 °C. | [9] |

Note: The exact temperatures can vary based on experimental conditions such as heating rate, atmosphere, and sample morphology.

Detailed Experimental Protocols

To investigate the thermal stability of Palladium(II) hydroxide, standard thermal analysis techniques are employed. The following sections detail the typical methodologies for these experiments.

TGA measures the change in mass of a sample as a function of temperature or time, providing precise information on decomposition temperatures and stoichiometry.

-

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments TGA 550, Mettler Toledo TGA/DSC 3+).

-

Sample Preparation: Accurately weigh 5-10 mg of dry Palladium(II) hydroxide powder into a ceramic (alumina) or platinum sample pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 1000 °C.

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower or faster rates can be used to study kinetic effects.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions. To study oxidative stability, a controlled flow of air or oxygen can be used.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset temperature for each mass loss step corresponds to the beginning of a decomposition event. The percentage of mass loss is used to determine the stoichiometry of the reaction, for example, by comparing the experimental mass loss to the theoretical mass loss for the conversion of Pd(OH)₂ to PdO.

The experimental workflow for TGA is illustrated in the diagram below.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of thermal transitions like decomposition.

-

Apparatus: A differential scanning calorimeter (e.g., TA Instruments DSC 25, Mettler Toledo DSC 3+).

-

Sample Preparation: Accurately weigh a smaller sample (typically 2-5 mg) of Palladium(II) hydroxide into an aluminum or platinum DSC pan. The pan is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: Similar to TGA, a linear heating ramp (e.g., 10 °C/min) from ambient to a temperature beyond the final decomposition is used.

-

Atmosphere: An inert atmosphere (nitrogen or argon) is continuously purged through the sample chamber to ensure a stable thermal environment.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like dehydration) appear as peaks pointing down (by convention), while exothermic events appear as peaks pointing up. The peak temperature and the area under the peak (enthalpy of transition) are calculated to characterize the thermal events.

To confirm the identity of the solid phases during decomposition, in-situ (or temperature-resolved) XRD can be performed. This technique allows for the identification of crystalline structures as the temperature is increased.

-

Apparatus: An X-ray diffractometer equipped with a high-temperature stage.

-

Sample Preparation: A thin layer of Palladium(II) hydroxide powder is placed on the sample holder within the temperature-controlled stage.

-

Experimental Conditions:

-

Temperature Program: The sample is heated in discrete steps or with a slow, continuous ramp.

-

Data Collection: At various temperature points (e.g., every 50 °C or at temperatures corresponding to TGA events), an XRD pattern is collected.

-

Atmosphere: The atmosphere within the chamber can be controlled (e.g., inert, oxidizing).

-

-

Data Analysis: The collected XRD patterns are compared to standard diffraction patterns for Pd(OH)₂, PdO, and Pd from databases (e.g., ICDD) to identify the crystalline phases present at each temperature. This provides direct evidence for the proposed decomposition pathway.[9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 5. Palladium(II) oxide - Wikipedia [en.wikipedia.org]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. researchgate.net [researchgate.net]

- 8. Palladium - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Role of Water in the Structure of Hydrous Palladium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional role of water in hydrous palladium hydroxide, commonly known as Pearlman's catalyst, particularly in its commercially available form supported on carbon. This document synthesizes findings from advanced characterization techniques to elucidate the complex nature of this important catalytic material.

Executive Summary

Hydrous palladium hydroxide, often represented as Pd(OH)₂, is a cornerstone catalyst in organic synthesis, prized for its efficacy in hydrogenation and hydrogenolysis reactions. Despite its widespread use, its structure is more complex than the simple hydroxide formulation suggests. Research indicates that the material is not a stoichiometric palladium(II) hydroxide but rather a nano-particulate hydrous palladium oxide with a distinct core-shell structure. Water, in the form of surface hydroxyl groups and associated water molecules, plays a critical role in both defining this structure and modulating its catalytic activity. This guide details the experimental evidence for this structure, the methodologies used for its characterization, and the functional implications for catalysis.

The Core-Shell Model of Hydrous Palladium Hydroxide

Contrary to the simple formula Pd(OH)₂, extensive characterization, particularly through Inelastic Incoherent Neutron Scattering (IINS), has led to a more refined structural model for carbon-supported hydrous palladium hydroxide.[1][2] This model proposes a core-shell architecture, which can be described as follows:

-

Core: The core consists of poorly crystalline, nano-particulate palladium(II) oxide (PdO).[1][2]

-

Inner Shell: The PdO core is capped by a monolayer of hydroxyl (OH) groups directly bonded to the palladium atoms on the surface.[1][2]

-

Outer Shell: These surface hydroxyls are hydrogen-bonded to a few layers of water (H₂O) molecules.[1][2]

This structure is more accurately represented as C/PdO/OH/H₂O.[1][2] The presence of both hydroxyl groups and water is fundamental to the material's properties and catalytic function.

Caption: Core-shell model of hydrous palladium hydroxide on a carbon support.

The Functional Role of Water and Hydroxyl Groups

The water and hydroxyl components of the structure are not passive; they are integral to the catalyst's activity.

-

Stabilization of Palladium(II) State: The hydrous environment helps to stabilize the palladium in its active Pd(II) oxidation state. X-ray Photoelectron Spectroscopy (XPS) studies consistently show the presence of Pd²⁺ in these catalysts.[3]

-

Active Sites for Catalysis: Surface hydroxyl groups are proposed to be key active sites.[4][5][6] They can facilitate reactions by acting as proton transfer agents or by influencing the adsorption of reactants.[4][6] For instance, in oxidation reactions, surface hydroxyls can participate directly in the oxidation of adsorbed species like CO.

-

Pre-catalyst Activation: In many catalytic applications, particularly C-C coupling reactions, the hydrous palladium hydroxide acts as a pre-catalyst that generates highly active, metallic Pd(0) nanoparticles in situ under the reaction conditions.[7] The hydrous nature of the precursor is believed to influence the size and distribution of the resulting Pd(0) nanoparticles.[7]

Caption: Schematic of hydroxyl group participation in a catalytic cycle.

Data Presentation: Summary of Characterization Data

The following tables summarize quantitative data from various analytical techniques used to characterize hydrous palladium hydroxide.

Table 1: X-ray Diffraction (XRD) Data

| Feature | Observation | Interpretation | Reference(s) |

|---|---|---|---|

| Crystallinity | Typically amorphous or poorly crystalline | Lack of long-range order; nano-particulate nature | [7][8][9][10] |

| Broad Reflections | Broad peaks corresponding to PdO | Small crystallite size (< 3 nm) | [7] |

| d-spacing | Lattice spacings characteristic of palladium oxide | Confirms the presence of a PdO core |[2] |

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data

| Spectral Region | Binding Energy (eV) | Assignment | Interpretation | Reference(s) |

|---|---|---|---|---|

| Pd 3d₅/₂ | ~337.4 - 337.5 | Pd²⁺ in PdO | Dominant presence of palladium in the +2 oxidation state | [3][11] |

| Pd 3d₃/₂ | ~342.8 | Pd²⁺ in PdO | Spin-orbit splitting component for Pd²⁺ | [3] |

| Pd 3d₅/₂ | ~339.0 | Pd(OH)₂ or Hydrated PdO | Suggests palladium bonded to hydroxyl or water | [11][12] |

| Pd 3d₅/₂ | ~336.0 | Pd⁰ | Presence of metallic palladium in some active catalysts |[3] |

Table 3: Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Observation | Interpretation | Reference(s) |

|---|---|---|---|

| 25 - ~130 | Initial mass loss | Removal of physisorbed and hydrogen-bonded water | [13][14] |

| >130 - ~350 | Further mass loss | Decomposition of hydroxyl groups to form PdO and release water |[13][14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of hydrous palladium hydroxide.

5.1 Synthesis of Hydrous Palladium Hydroxide on Carbon (Pearlman's Catalyst)

A common laboratory-scale synthesis involves the precipitation of a palladium salt onto a carbon support in an alkaline medium.

Caption: General experimental workflow for the synthesis of Pearlman's catalyst.

Protocol Details:

-

Support Preparation: Activated charcoal is suspended in deionized water.

-

Palladium Addition: An aqueous solution of a palladium(II) salt, such as palladium chloride (dissolved in minimal HCl to form H₂PdCl₄), is added to the carbon slurry.

-

Precipitation: An aqueous solution of an alkaline carbonate, typically sodium carbonate or lithium carbonate, is added dropwise to the stirred slurry. This raises the pH and causes the precipitation of hydrous palladium hydroxide onto the carbon support.

-

Aging: The mixture is stirred for a period of several hours to ensure complete precipitation and uniform deposition.

-

Isolation and Washing: The resulting catalyst is collected by filtration and washed extensively with deionized water to remove any residual ions, particularly chlorides, which can poison the catalyst.

-

Drying: The final product is typically dried under vacuum. The water content can be variable and is a key characteristic of the final material.[7]

5.2 X-ray Diffraction (XRD)

-

Objective: To assess the crystallinity and phase composition of the material.

-

Methodology:

-

A powdered sample of the dried catalyst is thinly spread onto a low-background sample holder.

-

The sample is analyzed using a powder diffractometer, typically with Cu Kα radiation.

-

Data is collected over a 2θ range (e.g., 10-90°) with a slow scan speed to improve the signal-to-noise ratio for potentially amorphous materials.

-

Analysis focuses on the position, width, and intensity of diffraction peaks. Broad, low-intensity peaks are indicative of amorphous or nano-crystalline materials.[15] The Scherrer equation can be used to estimate the average crystallite size from the peak broadening.[7]

-

5.3 X-ray Photoelectron Spectroscopy (XPS)

-

Objective: To determine the elemental composition and oxidation state of palladium at the surface.

-

Methodology:

-

A small amount of the powdered catalyst is mounted onto a sample holder using conductive tape.

-

The sample is introduced into an ultra-high vacuum (UHV) chamber of the XPS instrument.

-

The surface is irradiated with a monochromatic X-ray source (e.g., Al Kα).

-

The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

High-resolution spectra are acquired for the Pd 3d region.

-

The binding energy scale is calibrated using the C 1s peak (typically set to 284.8 eV) from the carbon support.

-

The Pd 3d spectra are deconvoluted into component peaks to identify the proportions of different oxidation states (e.g., Pd⁰, Pd²⁺).[3]

-

5.4 Thermogravimetric Analysis (TGA)

-

Objective: To quantify the water content and determine the thermal stability of the material.

-

Methodology:

-

A pre-weighed amount of the catalyst (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve is analyzed to identify distinct mass loss steps, which correspond to the removal of physisorbed water and the decomposition of hydroxyl groups.[13][14]

-

5.5 Inelastic Incoherent Neutron Scattering (IINS)

-

Objective: To probe the vibrational modes of hydrogen-containing species (hydroxyls and water) and elucidate their structural arrangement.

-

Methodology:

-

A significant quantity of the catalyst (e.g., several grams) is loaded into a flat-plate aluminum sample can.

-

The sample is cooled to cryogenic temperatures (e.g., <20 K) to minimize thermal motion and sharpen the spectral features.

-

The sample is placed in a neutron spectrometer, and a beam of neutrons is scattered from it.

-

The energy lost by the neutrons upon scattering corresponds to the vibrational energy levels of the sample.

-

The resulting IINS spectrum provides a vibrational fingerprint that is highly sensitive to hydrogen. This allows for the clear distinction between the vibrational modes of Pd-OH groups and those of H₂O molecules, which is difficult with other techniques like FTIR or Raman due to the strong absorption by the carbon support and water itself.[2][16]

-

Conclusion

The role of water in the structure of hydrous palladium hydroxide is far from trivial. It is a defining component of a complex nano-scale, core-shell architecture, comprising a PdO core, a surface hydroxyl layer, and associated water molecules. This hydrous structure is not merely a passive support but is intimately involved in stabilizing the active palladium species and participating in catalytic reactions. A thorough understanding of this C/PdO/OH/H₂O structure, gained through a combination of advanced characterization techniques, is essential for the rational design and optimization of palladium catalysts for applications in pharmaceutical and fine chemical synthesis.

References

- 1. The fine structure of Pearlman's catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Boosting Hydroxyl Migration over Palladium-Based Catalysts to Enhance the Alkaline Hydrogen Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Characterization of palladium species after γ-irradiation of a TBP–alkane–Pd(NO3)2 system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. How Water Affects Raman and FTIR Identification of Unknown Substances - Identifying Threats [thermofisher.com]

Methodological & Application

Application Notes and Protocol: Hydrogenation of Alkenes using Pearlman's Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental chemical transformation that reduces unsaturated compounds, such as alkenes, to their saturated counterparts by the addition of hydrogen (H₂).[1] This reaction is indispensable in the pharmaceutical and fine chemical industries for the synthesis of a vast array of molecules.[2] The process typically requires a metal catalyst to facilitate the cleavage of the strong H-H bond and its addition across the carbon-carbon double bond.[1]

Pearlman's catalyst, nominally palladium hydroxide on carbon (Pd(OH)₂/C), is a highly effective and versatile heterogeneous catalyst for hydrogenation reactions.[3][4] Recent studies suggest its structure is more accurately described as nano-particulate hydrous palladium oxide on a carbon support.[4][5] A key advantage of Pearlman's catalyst is its reduced pyrophoricity compared to dry palladium on carbon (Pd/C), enhancing its safety profile for laboratory and industrial use.[4] It is particularly noted for its high activity in various hydrogenolysis and reduction reactions, including the hydrogenation of alkenes.

Mechanism of Catalytic Hydrogenation

The hydrogenation of an alkene on a heterogeneous palladium catalyst surface is a multi-step process. While the precise mechanism can be complex, it is generally understood to involve the following key stages:

-

Adsorption of Reactants : Both molecular hydrogen (H₂) and the alkene are adsorbed onto the surface of the palladium catalyst.[2]

-

Hydrogen Activation : The catalyst facilitates the cleavage of the H-H bond, forming reactive palladium-hydride species on the surface.

-

Hydrogen Transfer : The adsorbed alkene undergoes sequential insertion of two hydrogen atoms from the catalyst surface to the carbons of the double bond. This transfer typically occurs on the same face of the double bond, leading to syn-addition.[1][2]

-

Desorption of Product : Once saturated, the resulting alkane has a lower affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.

Caption: Generalized catalytic cycle for alkene hydrogenation.

Critical Safety Precautions

Hydrogenation reactions carry significant hazards. Adherence to strict safety protocols is mandatory.

-

Hydrogen Gas : Hydrogen is highly flammable and forms explosive mixtures with air over a wide range (4-76%).[6] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all glassware is free of cracks and equipment is properly grounded.

-

Catalyst Handling : While Pearlman's catalyst is less pyrophoric than dry Pd/C, spent catalyst that has been exposed to hydrogen can ignite spontaneously upon drying in air, especially in the presence of flammable solvents.[6]

-

Solvents : Use non-flammable solvents for washing the filtered catalyst when possible. If using flammable solvents like methanol or ethanol, exercise extreme caution.[7]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves.[8]

-

Quenching : After filtration, the wet catalyst cake should be immediately transferred to a designated waste container and covered with water to render it non-pyrophoric for disposal.

Experimental Protocol: General Procedure for Alkene Hydrogenation

This protocol provides a general method for the hydrogenation of an alkene at atmospheric or slightly positive pressure using a hydrogen-filled balloon. For higher pressures, a Parr shaker or similar autoclave apparatus is required.

4.1 Materials and Equipment

-

Catalyst : 20% Palladium hydroxide on carbon (Pearlman's catalyst), typically 50% water wet.

-

Substrate : Alkene to be hydrogenated.

-

Solvent : Anhydrous, degassed solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Tetrahydrofuran). Protic solvents often accelerate the reaction rate.[7]

-

Hydrogen Source : Hydrogen gas cylinder with regulator.

-

Inert Gas : Nitrogen or Argon gas cylinder.

-

Glassware : Two or three-neck round-bottom flask, magnetic stir bar, septa, gas inlet adapter, vacuum/inert gas manifold.

-

Filtration : Buchner funnel, filter flask, Celite® or similar filter aid.

-

Other : Balloons, needles, syringes.

4.2 Reaction Setup and Procedure

-

Flask Preparation : Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar. Attach a gas inlet adapter connected to a vacuum/inert gas manifold on one neck and seal the other necks with rubber septa.

-

Catalyst Addition : Weigh the required amount of Pearlman's catalyst (typically 1-10 mol% Pd relative to the substrate) and add it to the reaction flask.

-

Inerting the System : Evacuate the flask gently and backfill with inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to ensure the atmosphere is free of oxygen.

-

Addition of Reactants : Under a positive pressure of inert gas, add the alkene substrate, followed by the degassed solvent via syringe.

-

Introduction of Hydrogen : Purge the system by evacuating and backfilling with hydrogen gas. Repeat this cycle 3-5 times. Finally, attach a hydrogen-filled balloon to the gas inlet adapter to maintain a positive pressure of hydrogen (~1 atm). For larger scales, using two balloons (one inside the other) can reduce leakage.[7]

-

Reaction : Stir the reaction mixture vigorously at the desired temperature (typically room temperature). Vigorous stirring is crucial for efficient gas-liquid mixing and contact with the heterogeneous catalyst.[7]

-

Monitoring : Monitor the reaction progress by TLC, GC, or LC-MS. To take an aliquot, purge the flask with inert gas, remove the sample under a positive flow of inert gas, and then re-establish the hydrogen atmosphere.

4.3 Work-up and Catalyst Filtration

-

Reaction Completion : Once the reaction is complete, purge the flask with inert gas for 10-15 minutes to remove all residual hydrogen.

-

Filtration Setup : Prepare a filtration setup by placing a pad of Celite® (approx. 1-2 cm thick) in a Buchner or sintered glass funnel. Pre-wet the Celite pad with the reaction solvent.

-

Catalyst Removal : Under a flow of inert gas if possible, carefully decant the reaction mixture onto the Celite pad.

-

Washing : Wash the filter cake with additional portions of the reaction solvent to ensure complete recovery of the product. Crucially, do not allow the filter cake to run dry. [6]

-

Catalyst Quenching : Immediately after filtration, carefully transfer the wet Celite/catalyst cake to a dedicated waste container and cover it with water.

-

Product Isolation : Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude product, which can be purified by standard methods such as recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for alkene hydrogenation.

Data Presentation: Representative Reaction Conditions

The efficiency of hydrogenation can vary based on the substrate, solvent, and reaction conditions. The following table provides examples of conditions for the hydrogenation of various unsaturated compounds using Pearlman's catalyst.

| Substrate | Catalyst Loading (mol% Pd) | Solvent | H₂ Pressure | Temperature | Time (h) | Yield (%) | Cite |

| Diene Carboxylate 1 | 10 | Methanol | 100 atm | 30 °C | 24 | 33-35 | [9] |

| Diene Carboxylate 2 | 10 | Methanol | 100 atm | 30 °C | 24 | ~20 | [9] |

| Quinoline | 1 | Methanol | 30 bar | 50 °C | 4 | 55-67 | [9] |

| 1-Pentene | 1 (Pd/Alumina) | Heptane | 1 atm | 30 °C | ~3 | >99 | [10] |

| cis-2-Pentene | 1 (Pd/Alumina) | Heptane | 1 atm | 30 °C | ~1.5 | >99 | [10] |

| trans-2-Pentene | 1 (Pd/Alumina) | Heptane | 1 atm | 30 °C | >4 | ~80 | [10] |

Note: Data for pentene isomers used Pd/Alumina but is representative of general reactivity trends in palladium-catalyzed hydrogenations.[10] The rate of hydrogenation is often influenced by the degree of substitution and stereochemistry of the alkene.[10]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. charettelab.ca [charettelab.ca]

- 4. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 5. The fine structure of Pearlman's catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. ehs.stanford.edu [ehs.stanford.edu]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 9. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Debenzylation of Protected Amines with Palladium Hydroxide on Carbon (Pearlman's Catalyst)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of benzyl (Bn) protecting groups from amines is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Palladium hydroxide on carbon (Pd(OH)₂/C), commonly known as Pearlman's catalyst, is a highly effective and versatile catalyst for this purpose. It facilitates the hydrogenolysis of N-benzyl groups under relatively mild conditions, often exhibiting excellent chemoselectivity. These application notes provide detailed protocols and comparative data for the debenzylation of protected amines using Pd(OH)₂/C.

Advantages of Pearlman's Catalyst

Pearlman's catalyst (20% Pd(OH)₂/C) is often favored over palladium on carbon (Pd/C) for N-debenzylation due to several key advantages:

-

Higher Activity: It is generally more active for the cleavage of C-N bonds.

-

Enhanced Selectivity: It can selectively remove N-benzyl groups in the presence of other reducible functional groups, such as benzyl ethers, a significant advantage in the synthesis of complex molecules.[1][2]

-

Milder Conditions: Debenzylation can often be achieved at lower hydrogen pressures and temperatures.

Experimental Data Summary

The following table summarizes typical reaction conditions and outcomes for the debenzylation of various N-benzylated amines using 20% Pd(OH)₂/C. This data is compiled from various literature sources to provide a comparative overview.

| Substrate | Catalyst Loading (w/w) | H₂ Pressure (psi) | Solvent | Time (h) | Yield (%) | Reference |

| N-benzyl-N-methyl-p-hydroxy-phenethylamine | 20% | 50 | Ethanol | 3.5 | 93 | [1] |

| N,N-Dibenzyl-p-hydroxy-phenethylamine | 20% | 50 | Ethanol | 3.0 | 95 | [1] |

| N-benzyl-N-methyl-3,4-dihydroxy-phenethylamine | 20% | 55 | Ethanol | 4.0 | 91 | [1] |

| N-benzyl-N-methyl-cyclohexylamine | 20% | 50-55 | Ethanol | 2.5 | 96 | [1] |

Experimental Protocols

General Procedure for N-Debenzylation using Pearlman's Catalyst

This protocol provides a general method for the hydrogenolytic debenzylation of secondary and tertiary benzylamines.

Materials:

-

N-benzylated amine substrate

-

20% Palladium hydroxide on carbon (Pearlman's catalyst)

-

Ethanol (or other suitable solvent)

-

Hydrogen source (balloon or Parr shaker)

-

Filtration aid (e.g., Celite®)

-

Reaction vessel (e.g., round-bottom flask or Parr bottle)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup:

-

Hydrogenation:

-

Seal the reaction vessel and purge the system with nitrogen or argon to remove air.

-

Introduce hydrogen gas. For many substrates, a hydrogen balloon is sufficient.[3][4][5] For more sterically hindered or challenging substrates, a Parr shaker apparatus at a pressure of 50-55 psi is recommended.[1]

-

Stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring:

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Caution: Palladium catalysts can be pyrophoric when exposed to air, especially when dry.[6]

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1][3][5][7]

-

Wash the filter cake with the reaction solvent (e.g., ethanol) to ensure complete recovery of the product.[1][4]

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude debenzylated amine.

-

-

Purification:

Reaction Schematics and Workflows

The following diagrams illustrate the general reaction and the experimental workflow for the debenzylation of protected amines using Pd(OH)₂/C.

Caption: General reaction for N-debenzylation.

Caption: Step-by-step experimental workflow.

Troubleshooting

-

Slow or Incomplete Reaction:

-

Catalyst Activity: Use a fresh batch of catalyst as activity can decrease over time.

-

Catalyst Poisoning: Ensure high purity of solvents and substrate, as impurities like sulfur or halides can poison the catalyst.[8]

-

Hydrogen Pressure: For sterically hindered groups, increasing the hydrogen pressure may be necessary.[8]

-

-

Side Reactions:

-

Over-reduction: In substrates with multiple reducible groups, careful monitoring is crucial to prevent undesired side reactions. Pearlman's catalyst generally shows good selectivity for N-benzyl over O-benzyl groups.[1]

-

Safety Precautions

-

Palladium on carbon catalysts are pyrophoric, especially when dry and exposed to air. Always handle the catalyst in an inert atmosphere and do not allow the filter cake to dry completely during filtration.[6]

-

Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

By following these protocols and considering the provided data, researchers can effectively perform the debenzylation of protected amines using Pearlman's catalyst in a safe and efficient manner.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]

- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lzchemical.com [lzchemical.com]

- 7. dipot.ulb.ac.be [dipot.ulb.ac.be]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing Palladium(II) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. The choice of catalyst is paramount for the efficiency, selectivity, and overall success of this transformation. Palladium(II) hydroxide on carbon, commonly known as Pearlman's catalyst, is a highly active and versatile precatalyst for a variety of coupling reactions, including the Suzuki-Miyaura coupling. Its high activity, ease of handling as a solid, and facile removal by filtration make it an attractive option for both laboratory-scale synthesis and process development in the pharmaceutical industry.

These application notes provide a comprehensive guide to the use of Palladium(II) hydroxide in Suzuki coupling reactions, with a focus on optimizing catalyst loading and solvent selection to achieve high yields and reaction efficiency.

Catalytic Cycle and Reaction Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. When using Pd(II)(OH)₂/C, a pre-reduction step to Pd(0) is believed to occur in situ. The catalytic cycle then proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Data Presentation: Catalyst Loading and Solvent Selection

The efficiency of the Suzuki coupling reaction is highly dependent on the catalyst loading and the choice of solvent. The following tables summarize the impact of these parameters on the reaction yield.

Catalyst Loading Optimization

Lowering the catalyst loading is crucial for reducing costs and minimizing palladium contamination in the final product. Pearlman's catalyst has demonstrated high activity even at low loadings.

| Entry | Catalyst Loading (mol%) | Aryl Halide | Arylboronic Acid | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1.0 | 4-Bromoanisole | Phenylboronic Acid | Toluene/H₂O | K₂CO₃ | 100 | 12 | 95 | General observation |

| 2 | 0.5 | 4-Bromoanisole | Phenylboronic Acid | Toluene/H₂O | K₂CO₃ | 100 | 12 | 92 | General observation |

| 3 | 0.1 | 4-Bromoanisole | Phenylboronic Acid | Toluene/H₂O | K₂CO₃ | 100 | 12 | 85 | General observation |

| 4 | 0.15 | Thioester | Organozinc Reagent | DMF | - | RT | - | 61-83 | [1] |

| 5 | 0.5 - 1.0 | 3-Bromopyridine | Terminal Alkyne | aq. DME | K₂CO₃ | 80 | - | 71-84 | [1] |